Mitomycine, Mitosan- und Mitosen-Derivate

Mitomycins, mitosanes, and mitosenes are a class of chemotherapeutic agents derived from Streptomyces bacteria. These compounds exhibit potent antitumor activity by intercalating into the DNA helix, causing cross-linking between adjacent strands that inhibit DNA replication and transcription necessary for cancer cell proliferation. Mitomycins, such as mitomycin C, are used primarily in the treatment of various malignancies including bladder, cervical, and gastrointestinal cancers.

Mitosanes and mitosenes represent newer derivatives with enhanced stability or reduced toxicity compared to their parent compounds. These analogs aim to maintain or even improve the therapeutic efficacy while reducing side effects, making them valuable additions to the arsenal against cancer. They often undergo extensive metabolic modifications during synthesis to optimize their pharmacological properties for targeted delivery.

The specific mechanisms and applications of these derivatives can vary widely depending on their chemical structure and intended use in oncology treatments. Research continues into developing more effective and safer therapeutics derived from these classes of molecules, focusing on precision medicine approaches that target specific cancer types with minimal impact on healthy cells.

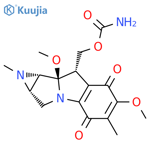

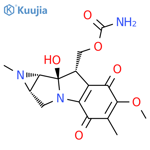

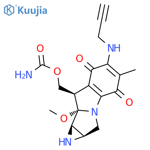

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

1-Hydroxy-2,7-diamino Mitosene(Mixture cis/trans) | 1192552-64-9 | C14H16N4O5 |

|

Mitomycin J | 74985-82-3 | C17H21N3O6 |

|

Mitomycin E | 74707-94-1 | C16H20N4O5 |

|

[(8S,8aR)-8a-methoxy-5-methyl-4,7-dioxo-6-(piperidin-1-yl)-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl carbamate | 4154-16-9 | C20H26N4O5 |

|

Mitomycin A; Demethoxy, 7,8-didehydro, 1-N-Me | 37394-29-9 | C16H17N3O5 |

|

Mitomycin A; Stereoisomer | 87139-13-7 | C16H19N3O6 |

|

Mitomycin A | 4055-39-4 | C16H19N3O6 |

|

N-Methyl Mitomycin A | 18209-14-8 | C17H21N3O6 |

|

9-Epimitomycin B | 13164-90-4 | C16H19N3O6 |

|

Azirino[2',3'_3,4]pyrrolo[1,2-a]indole-4,7-dione, 8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-6-(2-propynylamino)-, [1ar-(1a.α.,8.β.,8a.α.,8b.α.)]- | 78142-79-7 | C18H20N4O5 |

Verwandte Literatur

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

Empfohlene Lieferanten

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte